

Application Note: Quantification of C4-Ceramide from Biological Tissues

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Compound of Interest

Compound Name: Ceramide 4

Cat. No.: B014453

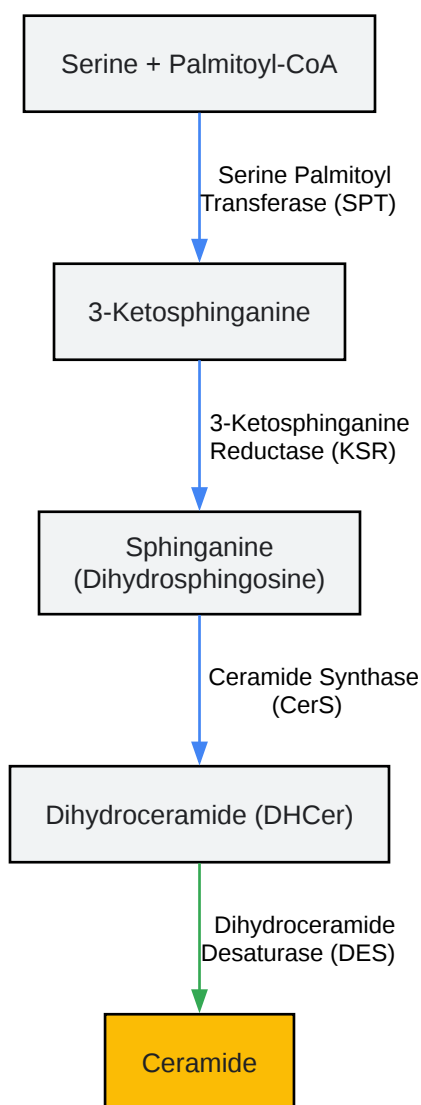
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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the extraction and quantification of N-butanoyl-D-erythro-sphingosine (C4-ceramide) from tissue samples. C4-ceramide is a short-chain, cell-permeable analog of endogenous ceramides, making it a valuable tool for investigating the diverse roles of ceramides in cellular processes such as apoptosis, cell proliferation, and inflammation.[1] Accurate quantification is critical for understanding its mechanisms of action and potential therapeutic applications. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2]

Ceramide Signaling Pathway Context

Ceramides are central signaling molecules in sphingolipid metabolism. They are synthesized through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin, and the salvage pathway.[3][4][5] The de novo pathway, a major contributor to cellular ceramide levels, begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3][4]

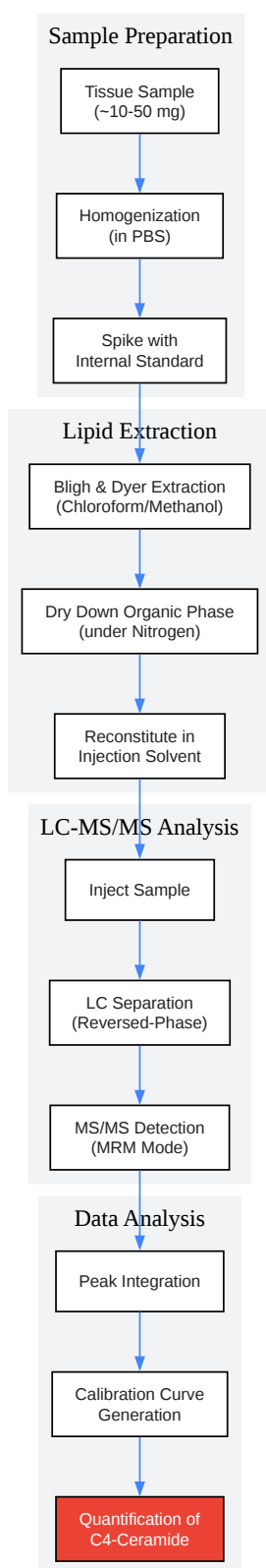


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Caption: De Novo Ceramide Synthesis Pathway.

Experimental Workflow

The overall workflow for C4-ceramide quantification involves sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.



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Caption: Experimental Workflow for C4-Ceramide Quantification.

Experimental Protocols

Materials and Reagents

- Solvents: Chloroform, Methanol, Isopropanol (LC-MS Grade)
- Buffers: Phosphate-Buffered Saline (PBS), Formic Acid, Ammonium Formate
- Standards: C4-Ceramide (N-butanoyl-D-erythro-sphingosine), C17-Ceramide or other odd-chain ceramide (Internal Standard)
- Equipment:
 - Tissue homogenizer
 - Refrigerated centrifuge
 - Nitrogen evaporator
 - Vortex mixer
 - Sonicator
 - LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole or equivalent)[6]
 - Reversed-phase C18 column (e.g., ACE Excel SuperC18, 1.7 μm , 100 mm x 2.1 mm)[7]

Tissue Homogenization

- Weigh approximately 10-50 mg of frozen tissue.
- Place the tissue in a pre-chilled homogenization tube.
- Add 500 μL of ice-cold 1X PBS for every 10 mg of tissue.[8]
- Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.[8]
- Transfer the homogenate to a new tube for extraction.

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is based on the widely used Bligh and Dyer method for lipid extraction from tissues.^{[9][10][11]}

- To the tissue homogenate, add an internal standard (e.g., C17-ceramide) to correct for extraction efficiency and instrument variability.^{[9][11]}
- Add chloroform and methanol to the homogenate to achieve a final single-phase ratio of Chloroform:Methanol:Aqueous Sample (1:2:0.8, v/v/v).^[10]
- Vortex the mixture vigorously for 20 minutes.
- Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet cellular debris.^{[10][12]}
- Collect the supernatant.
- Induce phase separation by adding an equal volume of chloroform and PBS (or 0.25 M KCl) to the supernatant.^{[10][13]} The final ratio will be approximately Chloroform:Methanol:Aqueous (2:2:1.8, v/v/v).
- Vortex for 20 minutes and centrifuge at 3,000 x g for 15 minutes to separate the layers.^[10]
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe.^[10]
- Dry the collected organic phase under a gentle stream of nitrogen at 30°C.^[10]
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol/Isopropanol 1:1 with 10 mM ammonium bicarbonate).^[7]

Quantification by LC-MS/MS

- Chromatographic Separation:
 - Column: Reversed-phase C18 column.

- Mobile Phase: A common mobile phase consists of a mixture of methanol and isopropanol (1:1) buffered with 10 mM ammonium bicarbonate.[7][14] Gradient elution may be required to separate C4-ceramide from other lipids.[15]
- Flow Rate: 0.1 - 0.4 mL/min.
- Column Temperature: 40°C.[16]
- Injection Volume: 10 µL.[7]
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[2]
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[7]
 - MRM Transition: For C4-ceramide, the protonated molecule $[M+H]^+$ is monitored. A characteristic transition involves the fragmentation to the sphingosine backbone product ion at m/z 264.3.[2] The specific precursor ion for C4-ceramide ($C_{22}H_{43}NO_3$) would be m/z 386.3.
 - Precursor Ion (Q1): m/z 386.3
 - Product Ion (Q3): m/z 264.3
- Data Analysis:
 - Integrate the peak areas for C4-ceramide and the internal standard.
 - Generate a calibration curve using known concentrations of C4-ceramide standards.
 - Calculate the concentration of C4-ceramide in the samples by normalizing to the internal standard and comparing to the calibration curve.

Data Presentation

The following table summarizes typical quantitative parameters for ceramide analysis using LC-MS/MS, based on published methods.

Parameter	Value	Tissue/Sample Type	Reference
Recovery	70 - 99%	Rat Liver	[9][11]
71 - 95%	Rat Muscle	[9][11]	
78 - 91%	Human Plasma	[9][11]	
Lower Limit of Quantification (LLOQ)	0.02 µg/mL (for C22:0)	Human Plasma	
0.08 µg/mL (for C24:0)	Human Plasma	[15]	[15]
0.01 - 0.50 ng/mL	Biological Samples	[11]	
Linear Dynamic Range	5 orders of magnitude	General Biological Matrices	
Calibration Curve R ²	> 0.99	Human Serum / Plasma	[6][14]

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